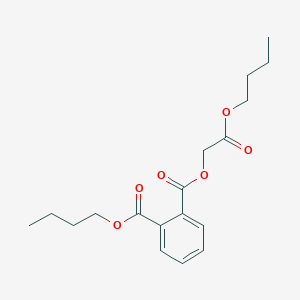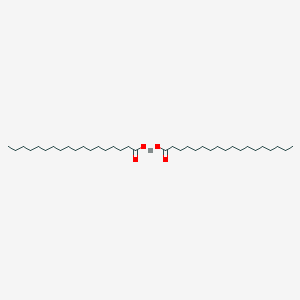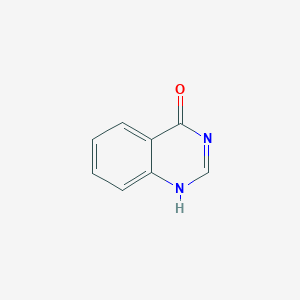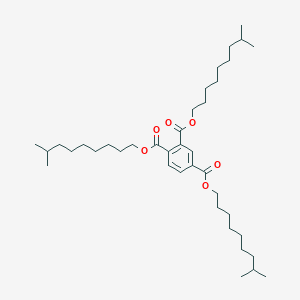
Triisodecyltrimellitat
Übersicht
Beschreibung
Triisodecyl trimellitate is a useful research compound. Its molecular formula is C39H66O6 and its molecular weight is 630.9 g/mol. The purity is usually 95%.
The exact mass of the compound Triisodecyl trimellitate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Triisodecyl trimellitate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triisodecyl trimellitate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kosmetik und Körperpflege
Triisodecyltrimellitat wird häufig in Kosmetik- und Körperpflegeprodukten verwendet. Als Hautpflegemittel verbessert es die Textur und das Gefühl von Formulierungen. Darüber hinaus wirkt es als Weichmacher und verbessert die Flexibilität und Verteilbarkeit von Kosmetikprodukten .
Studien zur Kompatibilität mit Antioxidantien
Forscher haben die Kompatibilität von TDTM mit Antioxidantien bewertet. So wurde beispielsweise in einer Studie die Oxidationsbeständigkeit von TDTM im Vergleich zu kommerziellen Phenol-Antioxidantien untersucht. Das Verständnis seines Verhaltens in Kombination mit Antioxidantien ist entscheidend für die Formulierung stabiler Schmierstoffe und Industrieflüssigkeiten .
Wirkmechanismus
Target of Action
Triisodecyl trimellitate is primarily used as a skin conditioning agent and plasticizer in cosmetic formulations . It is structurally related to alkyl esters of the aromatic triprotic acid, trimellitic acid . The primary targets of triisodecyl trimellitate are the skin cells where it functions to condition and soften the skin.
Mode of Action
Triisodecyl trimellitate interacts with skin cells to provide a conditioning effect. It is known to be metabolized via hydrolysis back to the parent alcohol and acid . The initial metabolic products of this family are likely to be structurally related as simple alkyl alcohols, mono-esters of trimellitic acid, di-esters of trimellitic acid, and trimellitic acid .
Biochemical Pathways
The biochemical pathways involved in the action of triisodecyl trimellitate are primarily related to its metabolism. Arylesterases present in the skin are likely to metabolize triisodecyl trimellitate into simple alkyl alcohols, mono-esters of trimellitic acid, di-esters of trimellitic acid, and trimellitic acid .
Pharmacokinetics
The pharmacokinetics of triisodecyl trimellitate involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized via hydrolysis back to the parent alcohol and acid . .
Result of Action
The primary result of the action of triisodecyl trimellitate is the conditioning and softening of the skin. It is considered safe in the current practices of use and concentration when formulated to be non-irritating .
Action Environment
The action of triisodecyl trimellitate can be influenced by environmental factors. For instance, it is used as a plasticizer in floor coverings, building or construction materials, plastic and rubber materials, and in medical devices . .
Biochemische Analyse
Biochemical Properties
Triisodecyl trimellitate is known to interact with arylesterases, which are present in the skin . The initial metabolic products of this family are structurally related as simple alkyl alcohols, mono-esters of trimellitic acid, di-esters of trimellitic acid, and trimellitic acid . The metabolic fate of triisodecyl trimellitate was demonstrated in an oral study in rats .
Cellular Effects
Triisodecyl trimellitate has been found to accumulate in the skin of nude mice and pigs . It was not found in the receptor after 12 hours, indicating no in vivo availability into systemic absorption . This suggests that triisodecyl trimellitate may have a localized effect on skin cells.
Molecular Mechanism
The molecular mechanism of triisodecyl trimellitate involves its metabolism via hydrolysis back to the parent alcohol and acid . Therefore, the parent alcohol and acid could be present as residual materials .
Temporal Effects in Laboratory Settings
The effects of triisodecyl trimellitate over time in laboratory settings have been observed in studies involving nude mice and pigs . The accumulation of triisodecyl trimellitate in the skin was measured after a 12-hour exposure .
Metabolic Pathways
Triisodecyl trimellitate can be metabolized via hydrolysis back to the parent alcohol and acid . This suggests that it is involved in metabolic pathways that include enzymes capable of hydrolysis .
Eigenschaften
IUPAC Name |
tris(8-methylnonyl) benzene-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66O6/c1-31(2)22-16-10-7-13-19-27-43-37(40)34-25-26-35(38(41)44-28-20-14-8-11-17-23-32(3)4)36(30-34)39(42)45-29-21-15-9-12-18-24-33(5)6/h25-26,30-33H,7-24,27-29H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFYFBRNDHRTHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCC(C)C)C(=O)OCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274208 | |
| Record name | tris(8-methylnonyl) trimellitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
36631-30-8 | |
| Record name | Triisodecyl trimellitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036631308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triisodecyl benzene-1,2,4-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIISODECYL TRIMELLITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IFP38QKFS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Triisodecyl Trimellitate as a lubricant additive?
A1: Triisodecyl Trimellitate (TIDTM) serves as a base oil and can be further enhanced with additives for improved lubrication properties. Research has explored the impact of various additives on TIDTM's performance. For instance, incorporating sulfur-containing diphenylamines significantly increases the oxidation induction time, indicating enhanced antioxidant capabilities within the lubricant []. Similarly, modified multi-walled carbon nanotubes (MWCNTs) dispersed in TIDTM demonstrate superior friction-reduction and anti-wear properties compared to graphene oxide []. These findings highlight the importance of additive selection for optimizing TIDTM's functionality in lubrication applications.
Q2: How does the molecular structure of additives influence their performance in Triisodecyl Trimellitate?
A2: Studies employing isosteric design principles reveal a strong correlation between the molecular structure of additives and their efficacy in TIDTM. Replacing phosphate groups with hydrazide groups in additives, while maintaining structural similarity, yields comparable anti-wear properties []. This suggests that specific functional groups within the additive molecule play a crucial role in interacting with the base oil and influencing its tribological behavior. Furthermore, Computational Chemistry and Modeling approaches like CoMFA and CoMSIA can predict additive performance based on structural characteristics, emphasizing the importance of molecular design in lubricant development [].
Q3: Can you elaborate on the compatibility of Triisodecyl Trimellitate with other lubricant additives?
A3: The compatibility of TIDTM with various additives is crucial for achieving synergistic effects and optimal lubricant performance. Research indicates that combining specific additives, such as alkyl diphenylamines and zinc dialkyldithiophosphates (ZDDPs), with a multi-phenol antioxidant in TIDTM results in improved overall antioxidant capacity []. This suggests that carefully selecting compatible additives can enhance the lubricant's resistance to oxidation and degradation, ultimately extending its lifespan and performance.
Q4: Are there any environmental concerns associated with Triisodecyl Trimellitate?
A4: While specific details on the environmental impact of TIDTM are limited within the provided research, the development of phosphorus-free lubricant additives, utilizing TIDTM as a base oil, suggests a move towards more environmentally friendly solutions []. Traditional phosphorus-based additives can contribute to eutrophication in water bodies, making the exploration of alternative, less harmful options essential. This highlights the growing awareness and research efforts directed towards sustainable lubricant technologies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



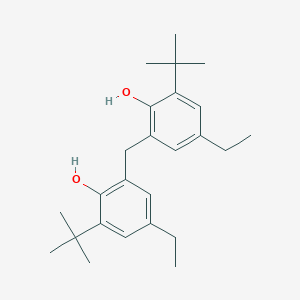

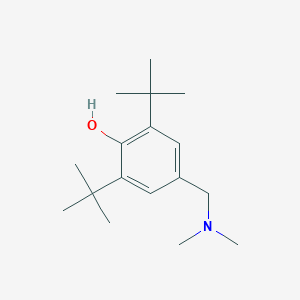
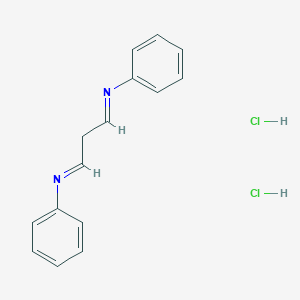
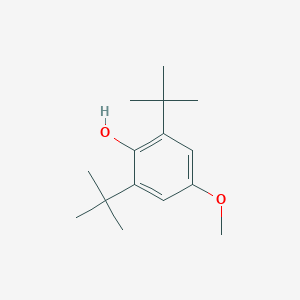
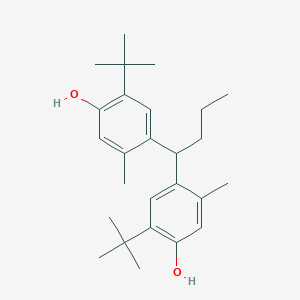
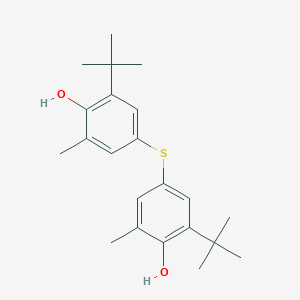

![10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B167149.png)
